Technical Monograph: 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine
Technical Monograph: 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine
Topic: 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine (CAS 1895053-99-2) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Privileged Scaffold for Kinase Inhibition and CNS Drug Discovery
Executive Summary
2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine (CAS 1895053-99-2) represents a high-value heterocyclic intermediate belonging to the imidazo[1,2-a]pyridine class—a "privileged scaffold" in medicinal chemistry. This specific derivative is distinguished by its unique substitution pattern: a 5-methyl group that provides conformational restriction and metabolic blocking, and a 6-bromo handle that enables rapid diversification via palladium-catalyzed cross-coupling. The 2-amino moiety serves as a critical hydrogen-bond donor/acceptor or a vector for further elaboration into amides, ureas, or fused tricyclic systems.
This guide details the structural properties, validated synthetic pathways, and strategic applications of this core in the development of next-generation therapeutics, particularly in the fields of kinase inhibitors (e.g., PDGFR, PI3K) and GABAergic modulators.
Chemical Profile & Structural Analysis
Identification
| Parameter | Detail |
| Chemical Name | 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine |
| CAS Number | 1895053-99-2 |
| Molecular Formula | C₈H₈BrN₃ |
| Molecular Weight | 226.08 g/mol |
| Core Scaffold | Imidazo[1,2-a]pyridine |
Structural Logic & Pharmacophore Features
The molecule is designed with three distinct "vectors" for medicinal chemistry optimization:
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The C2-Amino Group (Vector A): Positioned on the imidazole ring, this primary amine is a versatile nucleophile. It often mimics the adenine hinge-binding motif in kinase inhibitors or serves as a handle for amide coupling to tune solubility and potency.
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The C6-Bromo Handle (Vector B): A highly reactive electrophile for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. It allows for the installation of aryl/heteroaryl groups to access hydrophobic pockets in protein targets.
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The C5-Methyl Group (Vector C): A strategic steric element. Unlike the C6 or C7 positions, the C5 substituent (peri-position to the bridgehead nitrogen) induces a twist in the conformation of substituents at C6, potentially improving selectivity by clashing with "gatekeeper" residues in kinase active sites.
Synthetic Pathways & Retrosynthesis
The synthesis of CAS 1895053-99-2 relies on the regioselective construction of the imidazo[1,2-a]pyridine ring from a substituted 2-aminopyridine precursor.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the critical bromination step followed by imidazole ring formation.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine
Objective: Install the bromine atom at the C5 position of the pyridine ring (which corresponds to C6 in the final fused system). Note: The numbering changes upon fusion. C5 of the pyridine becomes C6 of the imidazo[1,2-a]pyridine.
Protocol:
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Reagents: 2-Amino-6-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (ACN) or DMF.
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Procedure:
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Dissolve 2-amino-6-methylpyridine in ACN (0.5 M concentration) at 0°C.
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Add NBS portion-wise over 30 minutes to maintain regioselectivity (avoiding dibromination).
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Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.
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Workup: Concentrate solvent, dilute with water, and extract with Ethyl Acetate.[1] Wash with brine.[2][3]
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Purification: Recrystallize from ethanol/water or purify via silica flash chromatography (Hexane/EtOAc gradient).
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Yield Expectation: 85–92%.
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Step 2: Cyclization to 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine
Objective: Construct the imidazole ring with a free amino group at position 2. Method: Condensation with Chloroacetamidine Hydrochloride (or equivalent).
Protocol:
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Reagents: 2-Amino-5-bromo-6-methylpyridine (1.0 eq), Chloroacetamidine hydrochloride (1.2 eq), NaHCO₃ (2.5 eq), Isopropanol or Ethanol.
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Procedure:
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Suspend the pyridine intermediate and NaHCO₃ in Isopropanol.
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Add Chloroacetamidine hydrochloride.
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Heat to reflux (80–85°C) under nitrogen for 6–12 hours.
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Mechanism:[4][5][6][7][8] The pyridine ring nitrogen attacks the alkyl chloride, followed by intramolecular nucleophilic attack of the exocyclic amine onto the amidine carbon, releasing ammonia/amine equivalents (depending on exact reagent) to form the aromatic system.
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Workup: Cool to room temperature. The product may precipitate.[9] Filter the solid. If no precipitate, remove solvent and partition between water and DCM.
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Purification: The free base is often polar. Trituration with diethyl ether or recrystallization from MeOH/ACN is recommended.
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Validation: 1H NMR should show the disappearance of the pyridine NH2 protons and the appearance of the new imidazole C3-H singlet (typically ~7.0–7.5 ppm) and the new NH2 broad singlet.
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Functionalization & Applications
Once synthesized, CAS 1895053-99-2 serves as a divergence point. The orthogonality of the amine and the bromide allows for "Diversity-Oriented Synthesis" (DOS).
Workflow Visualization
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the core scaffold.
Key Reaction Conditions
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Suzuki-Miyaura Coupling (Path A):
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The C6-Br bond is sterically hindered by the C5-Methyl group. High-activity catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 are recommended over standard Pd(PPh₃)₄ to overcome the steric barrier and achieve high yields.
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Amide Coupling (Path B):
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The C2-amino group is less nucleophilic than a standard aniline due to electron withdrawal by the heterocycle. Coupling often requires activation with HATU or conversion of the acid to an acid chloride.
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Safety & Stability
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Handling: As with many halogenated aminopyridines, this compound may be a skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).
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Stability: The imidazo[1,2-a]pyridine core is generally stable to air and moisture. However, the 2-amino group can be prone to oxidation (darkening) upon prolonged exposure to light and air. Store in amber vials at 2–8°C under inert atmosphere (Argon/Nitrogen) for long-term retention.
References
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Bagdi, A. K., et al. (2015). "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications. Link
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Goel, R., et al. (2012).[10] "Imidazo[1,2-a]pyridines: A review of synthesis and biological activity." Journal of Scientific & Industrial Research.
-
ChemicalBook. "Synthesis of 2-Amino-5-bromo-6-methylpyridine." (Precursor Synthesis Validation). Link
- Enguehard-Gueiffier, C., et al. (2006).
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Guchhait, S. K., et al. (2011). "Groebke–Blackburn–Bienaymé Multicomponent Reaction: Emerging Chemistry for Drug Discovery." (Context for 3-amino vs 2-amino synthesis). ACS Combinatorial Science. Link
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